molecular formula C20H27N3O4 B11222343 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-ethylacetamide

2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-ethylacetamide

Cat. No.: B11222343
M. Wt: 373.4 g/mol
InChI Key: NFXLXKKHFVZWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-ethylacetamide is a synthetic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core linked to a piperazine ring, which is further connected to an ethylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-ethylacetamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Piperazine Ring: The chromene derivative is then reacted with piperazine in the presence of a suitable base such as potassium carbonate to form the piperazine-linked chromene.

    Attachment of the Ethylacetamide Group: Finally, the piperazine-linked chromene is reacted with ethyl chloroacetate under basic conditions to introduce the ethylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene core, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromene core.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced fluorescence or improved stability.

Mechanism of Action

The mechanism of action of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-ethylacetamide involves its interaction with specific molecular targets. The chromene core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((6-ethoxy-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Uniqueness

Compared to similar compounds, 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-ethylacetamide stands out due to its unique combination of a chromene core, piperazine ring, and ethylacetamide group. This structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-ethylacetamide

InChI

InChI=1S/C20H27N3O4/c1-3-21-19(24)14-23-9-7-22(8-10-23)13-15-11-20(25)27-18-6-5-16(26-4-2)12-17(15)18/h5-6,11-12H,3-4,7-10,13-14H2,1-2H3,(H,21,24)

InChI Key

NFXLXKKHFVZWCG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.